molecular formula C15H19N5O B12270578 1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12270578
M. Wt: 285.34 g/mol
InChI Key: DXYJMYQWRFJCMB-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that features a cyclopropane ring, a piperazine ring, and an imidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multi-step organic synthesis. One common approach is the condensation of 2-methylimidazo[1,2-b]pyridazine with piperazine under controlled conditions. The cyclopropanecarbonyl group is then introduced through acylation reactions using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, particularly with halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    Imidazo[1,2-a]pyridine derivatives: Used in medicinal chemistry for their wide range of biological activities.

Uniqueness: 1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to the presence of the cyclopropanecarbonyl group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

cyclopropyl-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C15H19N5O/c1-11-10-20-13(16-11)4-5-14(17-20)18-6-8-19(9-7-18)15(21)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3

InChI Key

DXYJMYQWRFJCMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C(=O)C4CC4

Origin of Product

United States

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